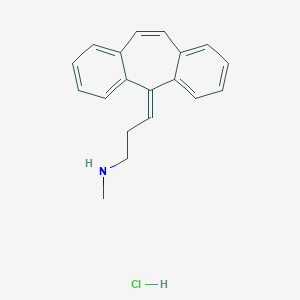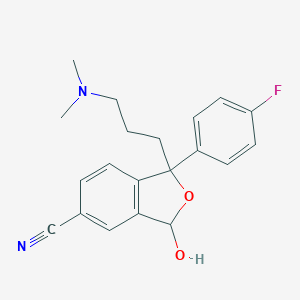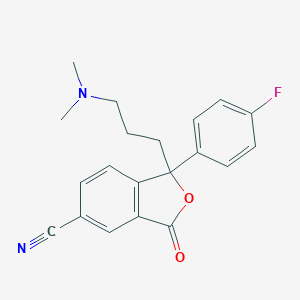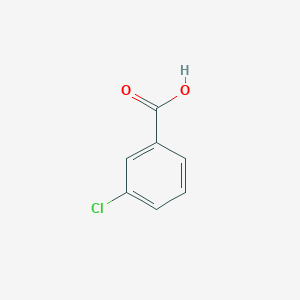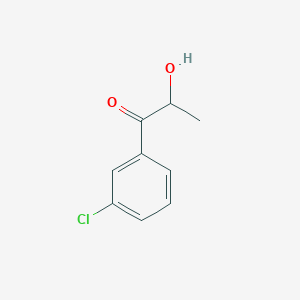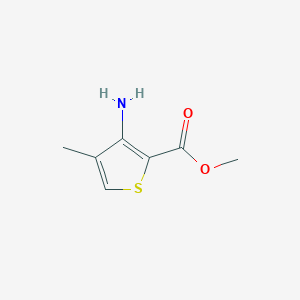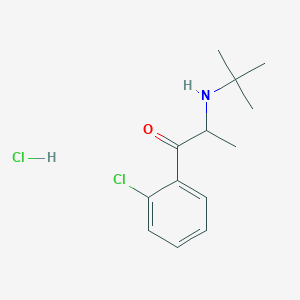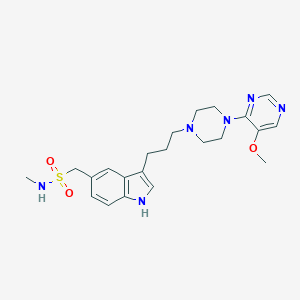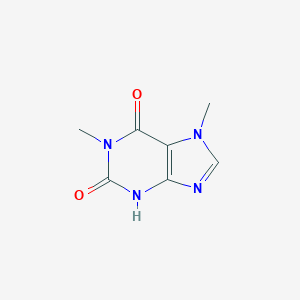
Paraxanthin
Übersicht
Beschreibung
Paraxanthin, auch bekannt als 1,7-Dimethylxanthin, ist ein Metabolit von Koffein und gehört zur Xanthinfamilie der Alkaloide. Es findet sich hauptsächlich im Menschen und anderen Tieren als Ergebnis des Koffein-Stoffwechsels. This compound ist bekannt für seine stimulierenden Wirkungen auf das zentrale Nervensystem, ähnlich wie Koffein .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch Methylierung von Guanosin an der 7-Position N und der 1-Position N synthetisiert werden, gefolgt von der Hydrolyse von Glykosylgruppen . Eine andere Methode beinhaltet die Verwendung von mutierten bakteriellen N-Demethylase-Enzymen, um this compound aus Koffein zu produzieren . Diese Methoden erfordern typischerweise milde Reaktionsbedingungen und sind für die industrielle Produktion geeignet.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet oft biokatalytische Prozesse unter Verwendung genetisch modifizierter Bakterien wie Escherichia coli. Diese Bakterien sind so konstruiert, dass sie bestimmte Enzyme exprimieren, die Koffein mit hoher Effizienz in this compound umwandeln . Diese Methode ist aufgrund ihrer hohen Ausbeute und ihrer umweltfreundlichen Natur vorteilhaft.
Wissenschaftliche Forschungsanwendungen
Paraxanthine has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the metabolism of caffeine and other xanthines.
Biology: Paraxanthine is studied for its effects on cellular processes and its role as a central nervous system stimulant.
Medicine: Research has shown that paraxanthine can improve cognitive function, enhance short-term memory, and sustain attention It is also being investigated for its potential neuroprotective effects and its ability to increase muscle mass, strength, and endurance.
Wirkmechanismus
Like caffeine, paraxanthine is a psychoactive central nervous system (CNS) stimulant . Studies indicate that, similar to caffeine, simultaneous antagonism of adenosine receptors is responsible for paraxanthine’s stimulatory effects . Paraxanthine is a competitive nonselective phosphodiesterase inhibitor which raises intracellular cAMP, activates PKA, inhibits TNF-alpha and leukotriene synthesis, and reduces inflammation and innate immunity .
Safety and Hazards
Paraxanthine is relatively safe, although thorough characterization of its safety is required prior to widespread incorporation into foods/beverages . There was no evidence of genetic toxicity or mutagenicity in the in vitro studies . An acute oral LD50 of 829.20 mg/kg body weight (bw) was established . There was no mortality or treatment-related adverse effects in the 14-day repeat dose oral toxicity study . The no observed adverse effect level (NOAEL) from the 90-day study was determined to be 150 mg/kg bw for caffeine and 185 mg/kg bw for paraxanthine for both male and female Sprague Dawley rats . These findings may suggest that paraxanthine could be a safer alternative to caffeine in humans .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paraxanthine can be synthesized through the methylation of guanosine at the 7-position N and the 1-position N, followed by hydrolysis of glycosyl groups . Another method involves the use of mutant bacterial N-demethylase enzymes to produce paraxanthine from caffeine . These methods typically require mild reaction conditions and are suitable for industrial production.
Industrial Production Methods
Industrial production of paraxanthine often involves biocatalytic processes using genetically modified bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that convert caffeine into paraxanthine with high efficiency . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Paraxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um 1,7-Dimethylurilsäure zu bilden.
Demethylierung: Es kann demethyliert werden, um 7-Methylxanthin und anschließend Xanthin zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Methylgruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Cytochrom-P450-Enzyme für Oxidations- und Demethylierungsprozesse. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber statt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind 1,7-Dimethylurilsäure, 7-Methylxanthin und Xanthin .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:
Chemie: Es wird als Modellverbindung verwendet, um den Stoffwechsel von Koffein und anderen Xanthinen zu untersuchen.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse und seine Rolle als Stimulans des zentralen Nervensystems untersucht.
Medizin: Forschungen haben gezeigt, dass this compound die kognitive Funktion verbessern, das Kurzzeitgedächtnis verbessern und die Aufmerksamkeit aufrechterhalten kann Es wird auch auf seine potenziellen neuroprotektiven Wirkungen und seine Fähigkeit untersucht, Muskelmasse, -kraft und -ausdauer zu erhöhen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch den Antagonismus von Adenosinrezeptoren aus, ähnlich wie Koffein . Es hat eine höhere Affinität für Adenosinrezeptoren A1, A2A und A2B im Vergleich zu Koffein, was zu seinen stärkeren stimulierenden Wirkungen beiträgt . Zusätzlich inhibiert this compound die Phosphodiesterase-Aktivität, was zu erhöhten cAMP-Spiegeln und einer verstärkten Neurotransmitterfreisetzung führt . Dies führt zu einer verbesserten kognitiven Funktion, erhöhter Wachsamkeit und reduzierter Müdigkeit .
Vergleich Mit ähnlichen Verbindungen
Paraxanthin ähnelt anderen Xanthinalkaloiden wie Koffein, Theophyllin und Theobromin. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Eigenschaften
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052281 | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow fine crystals; [MSDSonline], Solid | |
| Record name | 1,7-Dimethylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-59-6 | |
| Record name | Paraxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | paraxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 - 352 °C | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
